molecular formula C20H13BrN2O4 B2442631 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one CAS No. 380203-22-5

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one

Cat. No. B2442631
CAS RN: 380203-22-5
M. Wt: 425.238
InChI Key: YSIBOFZKLGBRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has shown potential for various applications in the field of medicine and biochemistry. In

Mechanism Of Action

The mechanism of action of 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to the suppression of tumor growth. In the treatment of neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one in lab experiments include its potent anti-cancer and neuroprotective activity, as well as its ability to inhibit various enzymes and signaling pathways. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research and development of 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one. One direction is to further explore its potential for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential for the treatment of other types of cancer, including breast cancer and lung cancer. Additionally, there is a need for further studies to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one is a chemical compound that has shown significant potential for various applications in scientific research. Its potent anti-cancer and neuroprotective activity, as well as its ability to inhibit various enzymes and signaling pathways, make it a promising candidate for further research and development. However, further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one can be achieved using various methods. One of the most common methods involves the reaction of 3-bromoaniline and furan-2-carboxylic acid with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization and oxidation to obtain the final product.

Scientific Research Applications

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one has shown potential for various applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O4/c21-13-6-3-5-12(11-13)17-16(18(24)14-7-4-10-27-14)19(25)20(26)23(17)15-8-1-2-9-22-15/h1-11,17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBOFZKLGBRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one

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